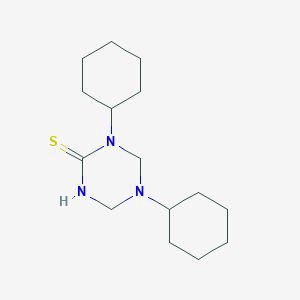
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)urea derivatives often involves reactions that lead to the formation of urea functionalities. For instance, reactions of N-acetyl-N'-(β-ethoxyacryloyl)ureas leading to various cyclic compounds indicate the versatility of urea derivatives in synthesizing complex structures (Lees & Shaw, 1968). Another example involves the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents, catalyzed by Cu(II) ions, highlighting a method for breaking and reforming urea bonds under specific conditions (Belzile, Neverov, & Brown, 2014).
Molecular Structure Analysis
The molecular structure of related urea derivatives, such as N-(2-pyridyl)-, N-(3-pyridyl)-, and N-(4-pyridyl)-N'-(4-chlorophenyl)urea, reveals variations in hydrogen bonding patterns due to the positioning of the N atom within the pyridyl ring. These structural differences significantly influence the overall crystal packing and hydrogen bonding motifs within the compounds (Maguerès et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives can lead to the formation of complexes with inorganic oxo-acids, as seen in the study of oxo-anion binding by protonated (dimethylphenyl)(pyridyl)ureas. This research demonstrates the ability of urea-based ligands to interact with various anions through hydrogen bonding, showcasing the chemical versatility of urea compounds (Wu et al., 2007).
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)13-5-2-6-14(8-13)18-15(20)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFNOGPJHGJOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(pyridin-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)





![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)
